
10H-Phenoxazine, 10-(4-morpholinylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenoxazine, 10-(4-morpholinylacetyl)- is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
準備方法
The synthesis of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- involves several steps. One common method includes the reaction of phenoxazine with morpholine and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
化学反応の分析
10H-Phenoxazine, 10-(4-morpholinylacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of phenoxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine compounds.
科学的研究の応用
10H-Phenoxazine, 10-(4-morpholinylacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating various chemical transformations.
作用機序
The mechanism of action of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- involves its interaction with molecular targets and pathways. For instance, in cancer research, it inhibits the proliferation of cancer cells by interfering with specific cellular pathways. The compound’s structure allows it to bind to certain enzymes or receptors, disrupting their normal function and leading to cell death .
類似化合物との比較
10H-Phenoxazine, 10-(4-morpholinylacetyl)- can be compared with other phenoxazine derivatives such as:
10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile: Known for its potential as a cancer cell inhibitor.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Phenothiazines: Similar in structure to phenoxazines, these compounds have gained prominence in medicine for their pharmacological properties.
The uniqueness of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- lies in its specific structural modifications, which enhance its biological and material capabilities.
特性
CAS番号 |
101793-61-7 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-morpholin-4-yl-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C18H18N2O3/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2 |
InChIキー |
HIKMTYYDTVQQTI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
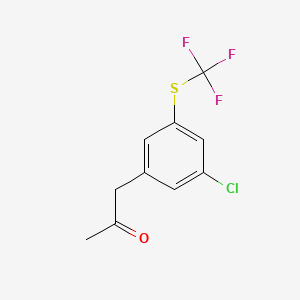
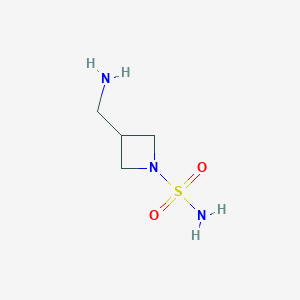
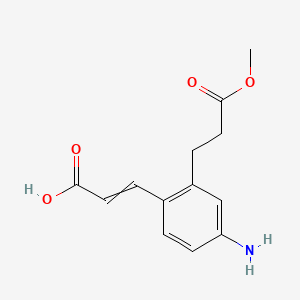
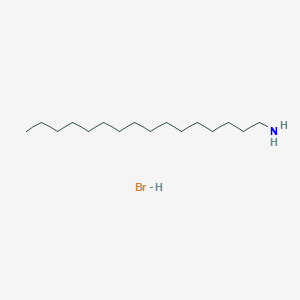
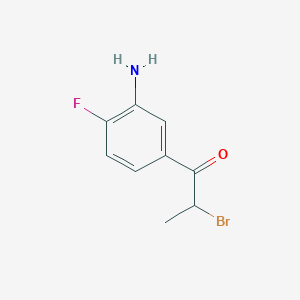

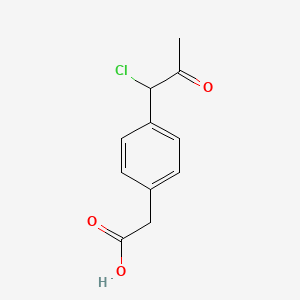
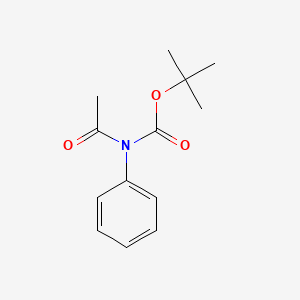
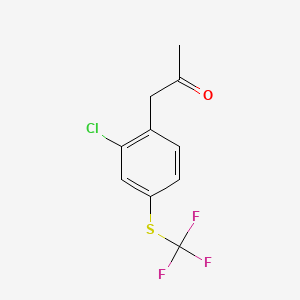

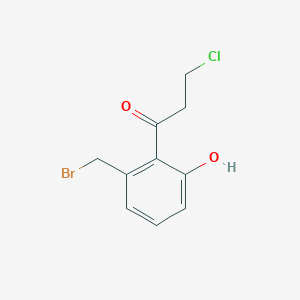
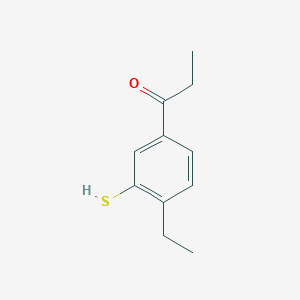
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)
